molecular formula C26H23ClN4O5 B2553436 ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-97-7

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2553436
CAS No.: 534580-97-7
M. Wt: 506.94
InChI Key: NFJVJSQBJXIFLD-FAJYDZGRSA-N
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Description

The compound ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocycle featuring:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core.
  • A 4-chlorobenzoyl substituent at position 4.
  • An oxolan-2-ylmethyl group (tetrahydrofuran-derived) at position 5.
  • An ethyl carboxylate moiety at position 3.

Key properties such as solubility, stability, and intermolecular interactions are influenced by its substituents and stereoelectronic features.

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVJSQBJXIFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of a suitable triazatricyclic precursor with 4-chlorobenzoyl chloride under basic conditions to form the chlorobenzoyl-imino intermediate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to introduce the ethyl ester group. The final step involves the addition of oxolan-2-ylmethyl bromide to the triazatricyclic core under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imino group to an amine or reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl moiety, where nucleophiles like amines or thiols can replace the bromide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazatricyclic derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The structural complexity of the compound suggests it may exhibit anticancer properties. Compounds with similar triazole frameworks have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Research has indicated that derivatives of triazole compounds often possess antimicrobial activities. Ethyl 6-(4-chlorobenzoyl)imino derivatives could be explored for potential use against various bacterial and fungal infections.

Material Science

  • Organic Photovoltaics : The unique electronic properties of the compound may allow it to be used in organic photovoltaic devices. Its ability to absorb light and convert it into energy could be investigated for solar energy applications.
  • Polymer Chemistry : The compound might serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties or thermal stability.

Agricultural Chemistry

  • Pesticide Development : Given its structural characteristics, this compound may be evaluated for its efficacy as a pesticide or herbicide. Compounds with similar structures have shown promise in pest control formulations.

Case Study 1: Anticancer Activity

A study conducted on triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of a chlorobenzoyl group was noted to enhance the compound's activity by increasing lipophilicity and cellular uptake . This suggests that ethyl 6-(4-chlorobenzoyl)imino derivatives could be further evaluated for their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted several triazole compounds with potent antibacterial activity against resistant strains of bacteria . The findings indicate that structural modifications similar to those found in ethyl 6-(4-chlorobenzoyl)imino could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzoyl group may facilitate binding to hydrophobic pockets, while the triazatricyclic core may interact with specific active sites. The oxolan-2-ylmethyl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
  • Key Differences :
    • Chloro Position : 3-chlorobenzoyl vs. 4-chlorobenzoyl in the target compound.
    • Substituent at Position 7 : Methyl vs. oxolan-2-ylmethyl.
  • The oxolan-2-ylmethyl group in the target compound enhances polarity and hydrogen-bonding capacity due to the oxygen atom in the tetrahydrofuran ring, improving aqueous solubility compared to the methyl group .
5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one ()
  • Key Differences :
    • Core Structure : Imidazolone ring vs. tricyclic system in the target.
    • Substituents : Chlorobenzylidene and toluidine groups.
  • The toluidine groups may enhance hydrophobic interactions but reduce solubility compared to the target’s oxolan and carboxylate moieties .

Physicochemical Properties

Property Target Compound Ethyl 6-(3-chlorobenzoyl)-... () 5-(4-Chlorobenzylidene)-... ()
Molecular Formula Not Provided C₂₂H₁₇ClN₄O₄ C₂₄H₂₀ClN₃O
Molecular Weight Not Provided 436.8 g/mol 425.9 g/mol
XLogP3 Not Provided 2.7 ~3.1 (estimated)
Hydrogen Bond Acceptors Likely ≥5 5 3
Topological PSA Likely ~91.6 Ų 91.6 Ų ~60 Ų
  • Analysis :
    • The target compound’s higher topological polar surface area (PSA) compared to ’s imidazolone derivative suggests better solubility in polar solvents, critical for bioavailability.
    • The XLogP3 value of 2.7 (analogue in ) indicates moderate lipophilicity, balancing membrane permeability and solubility .

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonding: The target’s imino (NH), oxo (C=O), and oxolan oxygen atoms create a robust hydrogen-bonding network, as described in ’s graph-set analysis. Compared to the methyl-substituted analogue (), the oxolan group may form additional C–H···O interactions, stabilizing crystal lattices .
  • Crystallography Tools :
    • SHELXL () and ORTEP-3 () are widely used for structural determination and visualization, ensuring accurate bond-length and angle measurements .

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article summarizes its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological properties:

  • Chemical Formula : C27H27ClN4O4
  • CAS Number : 845802-56-4
  • Molecular Weight : 487.98 g/mol

The presence of the chlorobenzoyl group and triazatricyclo structure suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to ethyl 6-(4-chlorobenzoyl)imino derivatives exhibit significant antitumor activities. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Ethyl 6-(4-chlorobenzoyl)imino derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes . In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes relevant to disease processes. For example, it has been tested as a potential inhibitor of SIRT1/2, which are NAD+-dependent deacetylases implicated in cancer and metabolic disorders . The inhibition of these enzymes suggests a role in regulating cellular metabolism and gene expression.

Study on Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including ethyl 6-(4-chlorobenzoyl)imino compounds. The results showed that these compounds significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Antimicrobial Testing

A comprehensive antimicrobial study assessed the efficacy of ethyl 6-(4-chlorobenzoyl)imino compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorMCF-75.2Journal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus12.5Microbial Drug Resistance
AntimicrobialEscherichia coli15.0Microbial Drug Resistance
Enzyme InhibitionSIRT1/2IC50 not reportedDrug Design Development

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